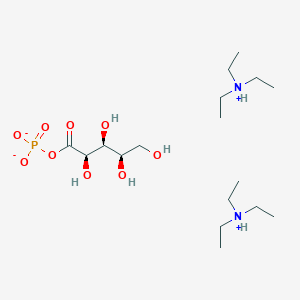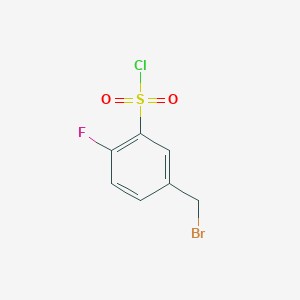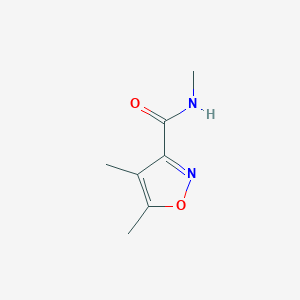
2-Methyl-1H-indole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-indole-3-sulfonyl chloride is a compound belonging to the family of indole derivatives. Indole compounds are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. The indole skeleton consists of a benzene ring fused to a pyrrole ring, making it a heterocyclic compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 2-methylindole. One common method is the reaction of 2-methylindole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the indole ring . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized indole derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2-Methyl-1H-indole-3-sulfonyl chloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1H-indole-3-sulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indole-3-sulfonyl chloride: Similar structure but with a methyl group at the 1-position instead of the 2-position.
1H-Indole-3-sulfonyl chloride: Lacks the methyl group, making it less hydrophobic compared to 2-Methyl-1H-indole-3-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall properties .
Propriétés
Formule moléculaire |
C9H8ClNO2S |
|---|---|
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
2-methyl-1H-indole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO2S/c1-6-9(14(10,12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 |
Clé InChI |
GKLKENIHDZVDFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


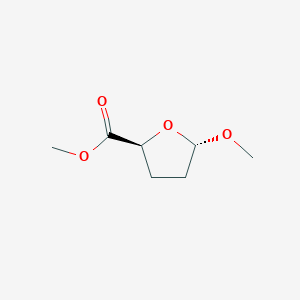
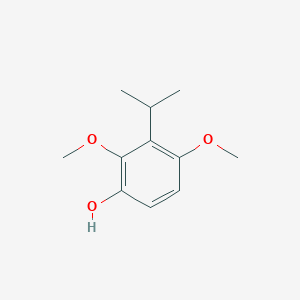
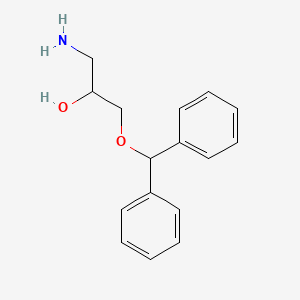
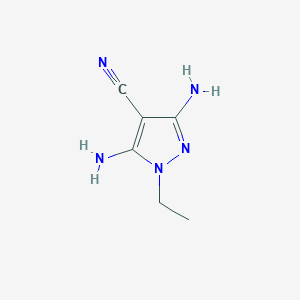
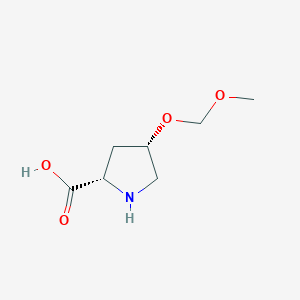
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)

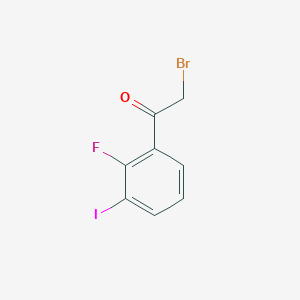
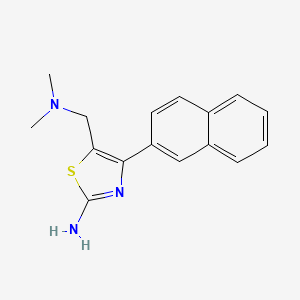
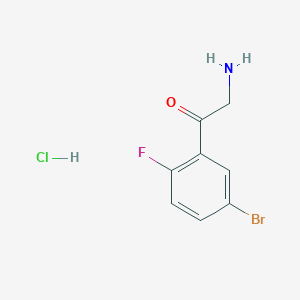
![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)
